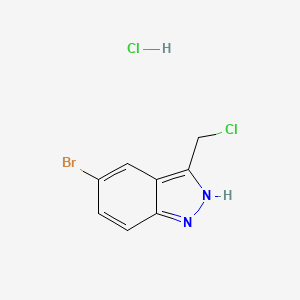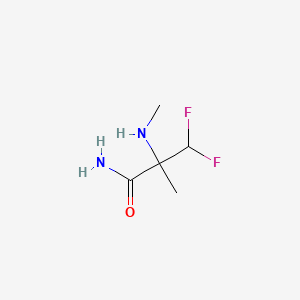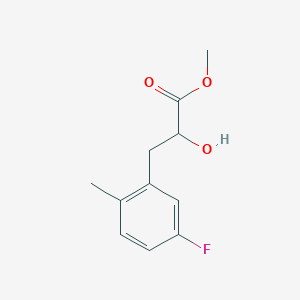
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorobenzoyl group attached to a methylbutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable ester precursor. One common method involves the use of 3,5-dichlorobenzoyl chloride and methyl 2-methylbutanoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the nucleophile has replaced one of the chlorine atoms.
Reduction Reactions: The primary product is the corresponding alcohol.
Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester moiety may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpropanoate
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpentanoate
- Ethyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
Uniqueness
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is unique due to its specific structural features, including the position and number of chlorine atoms on the benzoyl group and the length of the alkyl chain
Propriétés
Formule moléculaire |
C13H14Cl2O3 |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-4-13(2,12(17)18-3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |
Clé InChI |
SXIUPQMYBHYRDD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)



![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)

![4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)

![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
